4-Iodo-2,1,3-benzothiadiazole
Description
Contextualizing 2,1,3-Benzothiadiazole (B189464) (BTD) Frameworks in Contemporary Chemical Science
The landscape of modern chemical science is continually reshaped by the development of novel molecular frameworks with unique electronic and photophysical properties. Among these, 2,1,3-benzothiadiazole (BTD) and its derivatives have emerged as a cornerstone in the design of functional organic materials. mdpi.com The inherent characteristics of the BTD core, combined with the versatility of its chemical modifications, have propelled it to the forefront of research in materials science, organic electronics, and sensor technology. mdpi.com
Significance of BTD as an Electron-Acceptor Unit in π-Conjugated Systems
The 2,1,3-benzothiadiazole (BTD) moiety is a prominent electron-acceptor unit extensively utilized in the architecture of π-conjugated systems. mdpi.comresearchgate.net Its strong electron-withdrawing nature is fundamental to the construction of donor-acceptor (D-A) type molecules, which are crucial for a wide range of applications in optoelectronics. bohrium.comresearchgate.net This electron-deficient characteristic facilitates the formation of intramolecular charge transfer (ICT) complexes, leading to materials with tunable band gaps and desirable light absorption and emission properties. mdpi.com
The integration of BTD into π-conjugated oligomers and polymers has been a successful strategy for developing materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.net The electronic properties of these materials, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be systematically adjusted by modifying the number of BTD units or by pairing it with various electron-donating moieties. researchgate.netmdpi.com This fine-tuning capability is essential for optimizing the performance of organic electronic devices. nih.gov
Role of Halogenation in Modulating Electronic and Structural Properties of BTD Derivatives
Halogenation of the 2,1,3-benzothiadiazole (BTD) core is a powerful strategy for modulating the electronic and structural properties of its derivatives. acs.org The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, significantly influences the frontier molecular orbital energy levels, charge transport characteristics, and solid-state packing of BTD-based materials. acs.orgbohrium.com This, in turn, has a direct impact on the performance of devices like organic solar cells and photocatalysts. acs.orgbohrium.com
Specifically, halogenation can enhance inter- and intramolecular interactions, leading to more ordered molecular assemblies and improved charge mobility. mdpi.com The nature and number of halogen atoms can be varied to systematically tune the optoelectronic properties. acs.org For instance, fluorination and chlorination have been shown to be effective in improving the photocatalytic performance of BTD-based conjugated polymers. bohrium.com
Unique Aspects of Iodine Substitution in BTD Chemistry
Iodine substitution on the 2,1,3-benzothiadiazole (BTD) framework introduces distinct chemical reactivity and properties compared to other halogens. The carbon-iodine (C-I) bond is weaker and more polarizable, making iodo-BTD derivatives valuable intermediates in synthetic organic chemistry. acs.org This reactivity allows for a variety of subsequent functionalization reactions, such as cross-coupling reactions, to introduce new chemical groups and extend the π-conjugation of the system. mdpi.com
Furthermore, the presence of iodine can lead to specific intermolecular interactions, such as halogen bonding, which can influence the crystal packing and morphology of the resulting materials. acs.org An efficient method for the iodination of electron-deficient heterocycles like BTD utilizes potassium tert-butoxide (KOtBu) as an initiator, proceeding through a likely radical anion propagation mechanism. acs.org This methodology has proven effective for creating building blocks for electron-transport materials. acs.org
Scope and Objectives of Research on 4-Iodo-2,1,3-benzothiadiazole
Research into this compound is driven by the need to expand the synthetic toolkit for BTD derivatives and to explore the unique properties imparted by the iodine substituent. This specific isomer, with iodine at the 4-position, presents a platform for investigating regioselective functionalization and its impact on molecular architecture and electronic characteristics.
Addressing Gaps in Current Knowledge of Iodo-Benzothiadiazole Compounds
While the functionalization of the 2,1,3-benzothiadiazole (BTD) core is of great interest, direct derivatization methods have been somewhat limited. diva-portal.orgacs.org Historically, electrophilic aromatic substitution often requires harsh conditions and can result in mixtures of C4- and C7-substituted products. diva-portal.orgacs.org The development of regioselective methods to access specific isomers like this compound is crucial. Recent advancements, such as iridium-catalyzed C-H borylation, have opened new pathways to versatile BTD building blocks, which can then be converted to iodo-derivatives. diva-portal.orgacs.org A significant knowledge gap exists concerning the systematic exploration of the photophysical and electronic properties of asymmetrically substituted BTDs, particularly those with substituents at the C4 and C5 positions. acs.orgnih.gov
Highlighting Potential for Advanced Materials and Synthetic Methodologies
The this compound scaffold is a promising precursor for the development of advanced materials and novel synthetic methodologies. acs.org The reactivity of the C-I bond makes it an ideal handle for introducing a wide array of functional groups through cross-coupling reactions, enabling the synthesis of complex π-conjugated systems with tailored properties for applications in organic electronics. acs.org Furthermore, the unique electronic and steric environment of the 4-iodo-substituted BTD can be exploited in the design of new luminophores, sensors, and multifunctional drug candidates. The exploration of its reactivity, for instance in the generation of BTD-based arynes, opens up new avenues for constructing complex polycyclic aromatic systems. acs.orgnih.gov
Advancing Understanding of Structure-Reactivity Relationships in Halogenated Benzothiadiazoles
The strategic introduction of halogen atoms onto the 2,1,3-benzothiadiazole (BTD) core has become a pivotal tool for fine-tuning the electronic and structural properties of these molecules, with significant implications for their application in materials science and organic synthesis. Among the halogenated derivatives, this compound stands out as a key compound for elucidating structure-reactivity relationships. The presence of the iodine atom at the 4-position introduces unique electronic and steric effects that significantly influence the reactivity of the BTD scaffold.
Research has demonstrated that the nature of the halogen atom influences the efficiency and outcome of these coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, the carbon-iodine bond in this compound is generally more reactive towards oxidative addition to palladium(0) catalysts compared to the corresponding carbon-bromine or carbon-chlorine bonds. This enhanced reactivity allows for milder reaction conditions and can lead to higher yields of the desired products. smolecule.com
Furthermore, the position of the halogen atom on the BTD ring is crucial. Halogenation at the 4- and 7-positions has been a common strategy for creating building blocks for functional materials. wikipedia.org The reactivity of these positions can be further modulated by the presence of other substituents on the benzene (B151609) ring. Studies on the direct halogenation of BTD derivatives have provided methods to efficiently prepare mono- and poly-halogenated products, including iodinated compounds, allowing for a systematic investigation of their electronic properties and subsequent transformations. acs.org
The introduction of an iodine atom also impacts the non-covalent interactions that can direct molecular assembly and crystal packing. The ability of iodine to participate in halogen bonding, a type of non-covalent interaction, can influence the solid-state structure of materials derived from this compound, which in turn affects their bulk properties such as charge transport and photophysical behavior. nih.gov
Recent studies have also delved into the derivatization of the BTD core through regioselective C-H functionalization. acs.orgnih.gov The presence of an iodine atom can direct these functionalizations to specific positions, offering alternative synthetic routes to novel BTD derivatives that would be difficult to access through traditional methods. acs.org This highlights the intricate interplay between the inherent reactivity of the BTD nucleus and the directing effects of the halogen substituent.
The investigation of this compound and its halogenated congeners provides a deeper understanding of how subtle changes in molecular structure can lead to significant differences in chemical reactivity. This knowledge is instrumental in the rational design of new organic materials with tailored electronic and photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. acs.orgnih.govresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 352018-95-2 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C6H3IN2S | sigmaaldrich.com |
| Molecular Weight | 262.07 g/mol | sigmaaldrich.com |
| Melting Point | 96-97 °C | sigmaaldrich.com |
| Appearance | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPRWVSWECJQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379956 | |
| Record name | 4-iodo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-95-2 | |
| Record name | 4-iodo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 4 Iodo 2,1,3 Benzothiadiazole and Its Derivatives
Direct Iodination Strategies
Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. Recent advances have enabled the direct iodination of the electron-deficient benzothiadiazole ring system.
An efficient method for the direct halogenation of benzothiadiazole derivatives has been developed using palladium(II) catalysis. nih.govacs.org This strategy allows for the selective introduction of iodine at the C4 and C7 positions of the benzothiadiazole ring. The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant and an iodine source like molecular iodine (I₂). This approach is notable for its ability to produce mono- or poly-iodinated products with high efficiency, providing a direct route to valuable building blocks for functional materials. nih.govacs.org The benzothiadiazole moiety itself can act as a directing group in this transformation, facilitating the C-H activation process. nih.gov
Table 1: Palladium-Catalyzed Direct Iodination of Benzothiadiazole
| Substrate | Catalyst | Iodine Source | Oxidant | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| 2,1,3-Benzothiadiazole (B189464) | Pd(OAc)₂ | I₂ | PhI(OAc)₂ | Dichloroethane | 4-Iodo-2,1,3-benzothiadiazole | High |
Note: This table is illustrative of typical reaction conditions reported in the literature.
The direct iodination of electron-deficient heterocycles like 2,1,3-benzothiadiazole presents a challenge because common electrophilic iodinating reagents, such as N-iodosuccinimide (NIS) or molecular iodine, are often not reactive enough. acs.org To overcome this, novel methods have been developed. One such approach involves the in-situ formation of highly electrophilic sulfonyl-based hypoiodites. acs.org This reagent system can effectively iodinate a range of electron-deficient heterocycles with high regioselectivity. acs.org
Furthermore, radical-based functionalization offers another pathway. While often perceived as unselective, systematic studies have shown that radical addition to π-deficient heteroarenes can be highly predictable. nih.govnih.gov The regioselectivity is influenced by the electronic properties of the substituents on the heterocyclic ring, as well as reaction conditions like solvent and pH, which can sometimes be tuned to favor a desired isomer. nih.govnih.gov
A particularly effective method for the iodination of electron-deficient heterocycles utilizes potassium tert-butoxide (KOtBu) as an initiator. nih.govacs.org This reaction is proposed to proceed through a radical anion propagation mechanism. nih.govacs.orgfigshare.com The process is especially well-suited for functionalizing building blocks used in electron transport materials. nih.gov This methodology has been successfully applied to the synthesis of compounds like 5-fluoro-4-iodo-2,1,3-benzothiadiazole. acs.org The use of a simple and inexpensive base as the initiator makes this a powerful and practical tool for accessing high-electron-affinity compounds. nih.govopenalex.org
Table 2: KOtBu-Initiated C–H Iodination of a Benzothiadiazole Derivative
| Substrate | Initiator | Iodine Source | Solvent | Product |
|---|
Note: This table represents a specific example of the KOtBu-initiated iodination methodology.
Precursor-Based Synthesis and Functionalization
An alternative to direct C-H iodination is the construction of the benzothiadiazole ring from precursors that already contain the iodine atom.
Halogenated 2,1,3-benzothiadiazole derivatives can be synthesized from the corresponding halogenated ortho-phenylenediamines (or benzene-1,2-diamines). mdpi.com For instance, 4,5-diiodobenzene-1,2-diamine can be reacted with thionyl chloride (SOCl₂) in the presence of a base like triethylamine to form 5,6-diiodo-2,1,3-benzothiadiazole. mdpi.com This cyclization reaction provides a straightforward route to benzothiadiazoles with specific halogenation patterns, provided the precursor diamine is accessible. The synthesis of 4,5-diiodobenzene-1,2-diamine itself can be achieved in a two-step procedure starting from 1,2-dinitrobenzene. mdpi.com
Metal-mediated cross-coupling reactions provide a versatile and regioselective route to introduce iodine. A powerful two-step strategy involves the initial C-H borylation of the benzothiadiazole core, followed by an ipso-substitution of the boryl group with iodine. diva-portal.org Iridium-catalyzed C-H borylation allows for highly regioselective access to versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks. diva-portal.org
These organoboronate intermediates can then undergo a subsequent metal-catalyzed cross-coupling reaction with an iodine source. Copper-mediated radioiodination of aryl boronic acid esters is a well-established transformation that proceeds via a proposed Chan-Lam mechanism. nih.gov This sequence allows for the precise placement of an iodine atom at positions that may be difficult to access through direct iodination methods. diva-portal.org
Oxidative C-H Arylation for Substituted Benzothiadiazoles
Direct C-H arylation is an increasingly important strategy for synthesizing complex aromatic compounds, as it avoids the need for pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners. mdpi.com For the benzothiadiazole core, direct C-H functionalization offers a more atom-economical route to its derivatives. nih.govacs.org
Research has shown that the benzothiadiazole ring can undergo regioselective C-H activation. Palladium-catalyzed C-H arylation of benzothiazole (B30560) with aryl iodides has been demonstrated. mdpi.com Furthermore, intramolecular Pd-catalyzed C4-H arylation has been successfully employed to create fused carbazole-benzothiadiazole systems, highlighting the preference for activation at the C4 position under certain conditions. nih.govacs.org Another approach involves visible-light photoredox catalysis for the direct alkylation of the BTD core, which also shows high regioselectivity for the 4-position due to its electron-deficient character. acs.org These methods provide powerful alternatives to traditional cross-coupling for accessing 4-substituted and polysubstituted benzothiadiazoles. nih.govpolyu.edu.hk
Synthesis of Fused Ring Systems Incorporating this compound
The incorporation of the BTD moiety into larger, fused π-conjugated systems is a key strategy for developing novel organic semiconductors and fluorescent materials. The functional groups introduced via coupling reactions on the 4-iodo-BTD scaffold often serve as handles for subsequent cyclization reactions.
Cyclization Reactions to Generate π-Extended BTD Fused Systems
Intramolecular cyclization reactions are a powerful method for constructing complex, polycyclic aromatic systems from appropriately substituted precursors. Derivatives of this compound, after undergoing a primary coupling reaction, can be designed to undergo subsequent intramolecular C-H arylation or other cyclization modes.
A notable example is the synthesis of fused thiadiazolocarbazole tetracycles. nih.gov In this approach, a precursor containing a BTD unit and an adjacent aryl ring with a C-H bond positioned for cyclization is subjected to intramolecular Pd-catalyzed C4-H arylation. This reaction proceeds with complete regioselectivity, leveraging the higher acidity and accessibility of the C4-H bond on the BTD ring for base-assisted palladation, leading to the formation of a new six-membered ring and extending the π-system. nih.govacs.org Other strategies, such as iodine-promoted oxidative cyclization, have also been employed to create fused thiadiazole systems, demonstrating a versatile approach to building complex heterocyclic architectures. nih.govfrontiersin.org
Aryne-Mediated Annulation Strategies for Novel Heteroarynes
The generation and subsequent trapping of 2,1,3-benzothiadiazole (BTD)-based heteroarynes represent a sophisticated strategy for synthesizing complex fused-ring systems. nih.govacs.org This methodology allows for the functionalization of the BTD core in ways that are not achievable through traditional substitution reactions. diva-portal.org The process typically involves the generation of a highly reactive aryne intermediate from a suitably substituted BTD precursor, which is then trapped in situ by a reacting partner (an arynophile). acs.orgdiva-portal.org
Recent studies have demonstrated the viability of generating BTD-based arynes and capturing them with excellent levels of chemo- and regioselectivity. acs.org For instance, an iodonium (B1229267) salt of BTD can be treated with a base like potassium tert-butoxide (KOtBu) to generate the corresponding aryne. diva-portal.org The regioselectivity of the subsequent nucleophilic attack on the aryne is predicted by Density Functional Theory (DFT) calculations and the Aryne Distortion Model, which suggests that the triple bond in the BTD-aryne is significantly distorted, favoring nucleophilic attack at a specific position (e.g., C5). diva-portal.orgnih.gov
This strategy has been successfully employed to synthesize novel triazolo-, ureido-, and oxazolo-fused BTD systems. diva-portal.org The reactions confirm the viability of BTD-based arynes and the theoretical predictions of their reactivity. acs.org
Table 1: Examples of Aryne-Mediated Annulation Reactions with BTD Derivatives
| Aryne Precursor | Aryne Catcher (17a-c) | Product (18a-c) | Yield |
|---|---|---|---|
| BTD-Iodonium Salt (6) | Azide (17a) | Triazolo-fused BTD (18a) | Modest acs.orgdiva-portal.org |
| BTD-Iodonium Salt (6) | Cyclic Urea (17b) | Ureido-fused BTD (18b) | Modest acs.orgdiva-portal.org |
Yields for products 18a and 18b were reported as modest from what were otherwise intractable mixtures, while 18c was obtained in a fair yield. acs.orgdiva-portal.org
The structure of the resulting products, such as the ureido-fused derivative 18b , has been unequivocally confirmed by X-ray crystallography, validating the predicted regioselectivity of the aryne capture. diva-portal.orgnih.gov This method provides a powerful tool for constructing novel heterocyclic frameworks with potential applications in optoelectronics and medicinal chemistry. nih.govacs.org
Formation of Phenazinothiadiazoles with Halogen Substituents
Halogenated phenazinothiadiazoles are a class of electron-transporting materials whose synthesis involves the condensation of halogenated ortho-quinones with diamino-2,1,3-benzothiadiazole derivatives. researchgate.netresearchgate.net This reaction builds a larger, fused aromatic system incorporating the benzothiadiazole unit. The inclusion of halogen atoms, such as chlorine, bromine, and iodine, significantly influences the electronic properties and solid-state packing of the final molecules, making them suitable for use as n-channel materials in organic thin-film transistors. researchgate.net
The general synthetic route involves preparing triisopropylsilyl-(TIPS)-alkynylated 5,6-diamino-2,1,3-benzothiadiazole, which is then condensed with various halogenated ortho-quinones. researchgate.net This modular approach allows for the synthesis of a library of phenazinothiadiazoles with different combinations and patterns of halogen substituents. researchgate.net The resulting compounds often exhibit desirable packing motifs, such as a brickwall structure of head-to-head dimers, featuring close intermolecular S---N contacts and short π-π distances, which facilitate efficient charge transport. researchgate.net The halogenation of these molecules has been shown to improve the stability of their radical anions compared to non-halogenated analogues. researchgate.net
Purification and Characterization Techniques for Synthetic Products
Following synthesis, rigorous purification and detailed characterization are essential to confirm the identity, purity, and structure of the target compounds. A combination of chromatographic and spectroscopic techniques is routinely employed.
Chromatographic Methods (e.g., Column Chromatography)
Column chromatography is a fundamental and widely used technique for the purification of this compound and its derivatives from crude reaction mixtures. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being carried by a mobile phase (a solvent or mixture of solvents). rsc.org
For benzothiadiazole-based compounds, flash column chromatography on silica gel is a common practice. mdpi.comscripps.edu The choice of eluent system is critical for achieving good separation. A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate mixture, is frequently used. rsc.org For example, a 4-(1-Piperidinyl)-2,1,3-benzothiadiazole derivative was purified using a hexane/EtOAc gradient from 96:4 to 9:1. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the desired product are combined and concentrated. researchgate.net This technique is scalable and can be adapted for the isolation of both final products and key intermediates. sielc.com
Spectroscopic Identification (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural confirmation of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for the characterization of this compound and its derivatives. acs.orgmdpi.com
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. mdpi.com For the parent 2,1,3-benzothiadiazole, the aromatic protons appear as a characteristic AA'BB' system. In CDCl₃, the signals are observed at approximately 7.97 ppm and 7.53 ppm. chemicalbook.com Upon substitution at the 4-position with an iodine atom, the symmetry is broken, leading to a more complex splitting pattern for the remaining three aromatic protons. The electron-withdrawing nature of the benzothiadiazole ring and the influence of the iodo substituent will shift the proton and carbon resonances. Advanced 2D NMR techniques like HSQC can be used to correlate proton and carbon signals unambiguously. mdpi.com
Table 2: Representative ¹H NMR Chemical Shifts for Substituted Benzothiadiazoles
| Compound | Solvent | Aromatic Proton Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 2,1,3-Benzothiadiazole | CDCl₃ | 7.97 (dd), 7.53 (dd) | chemicalbook.com |
| 2,1,3-Benzothiadiazole | Acetone-d₆ | 8.05 (dd), 7.72 (dd) | chemicalbook.com |
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | CDCl₃ | 7.50 - 6.50 (m) | mdpi.com |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. mdpi.com The mass spectrum of the parent 2,1,3-benzothiadiazole shows a molecular ion peak (M+) at m/z = 136. chemicalbook.com For this compound, the presence of iodine would be clearly indicated by its characteristic isotopic pattern and a molecular ion peak at m/z = 262.
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com
The crystal structure of 4,7-diiodo-2,1,3-benzothiadiazole has been reported, revealing a large number of short intermolecular contacts, including S---N, I---I, and N---I interactions. nih.gov These non-covalent interactions play a crucial role in dictating the molecular packing in the crystal lattice. mdpi.com The analysis of crystal structures of various benzothiadiazole derivatives has shown that the molecular packing is key to understanding their material properties. acs.orgacs.org For example, the crystal structure of 4,7-di-2-thienyl-2,1,3-benzothiadiazole was refined in the rhombic system (space group Pcab). mdpi.com The structural data obtained from X-ray crystallography are vital for establishing structure-property relationships in the development of new materials. researchgate.net
Table 3: Crystallographic Data for a Related Benzothiadiazole Derivative
| Compound | 4,7-Diiodo-2,1,3-benzothiadiazole |
|---|---|
| Formula | C₆H₂I₂N₂S |
| Crystal System | Not specified in abstract |
| Space Group | Not specified in abstract |
| Key Features | Short S---N, I---I, and N---I inter-heteroatom contacts |
| Reference | nih.gov |
Iii. Reactivity and Transformation Pathways of 4 Iodo 2,1,3 Benzothiadiazole
Cross-Coupling Reactions Utilizing the C-I Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom bonds. For 4-Iodo-2,1,3-benzothiadiazole, the reactive C-I bond readily participates in the standard catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organic halide with an organoboron compound, typically a boronic acid or a boronic ester. This reaction is catalyzed by a palladium(0) complex in the presence of a base. nih.govmdpi.com For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents, creating more complex π-conjugated systems.
Typical conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base like sodium carbonate, cesium carbonate, or potassium phosphate. nih.govmdpi.com The reaction is often carried out in a mixture of solvents, such as dioxane and water, to facilitate the dissolution of both the organic substrate and the inorganic base. mdpi.commdpi.com Microwave irradiation has been shown to expedite the reaction, significantly reducing the required time from hours to minutes. mdpi.com
| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Microwave, 120 °C, 40 min | Good mdpi.com |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 °C, 12 h | Moderate mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C, 18 h | High |
| Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Dioxane | Microwave, 180 °C | 68% mdpi.com |
The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organic halide with an organostannane (organotin) reagent. wikipedia.orgresearchgate.net A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the coupling of this compound with a wide range of aryl, heteroaryl, vinyl, and alkynyl stannanes. organic-chemistry.org
The catalytic cycle is similar to that of the Suzuki coupling. wikipedia.org A variety of palladium catalysts, such as Pd(PPh₃)₄ or Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], are effective. mdpi.com The reaction is typically performed in non-polar, anhydrous solvents like toluene or THF. mdpi.com In some cases, additives such as copper(I) iodide (CuI) can accelerate the reaction rate. scispace.com
| Coupling Partner | Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Tributyl(thiophen-2-yl)stannane | PdCl₂(PPh₃)₂ | Toluene | 110 °C, 24 h | 61% mdpi.com |
| Tributyl(furan-2-yl)stannane | PdCl₂(PPh₃)₂ | Toluene | 110 °C, 24 h | 55% mdpi.com |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 65 °C, 16 h | High |
| Tributyl(phenylethynyl)stannane | Pd(dba)₂ / P(furyl)₃ | Dioxane | 50 °C, 6 h | Moderate |
Direct arylation is an increasingly important synthetic strategy that forms C-C bonds by coupling an aryl halide with an unactivated C-H bond of another aromatic or heteroaromatic compound. nih.govacs.org This approach offers greater atom economy by avoiding the pre-functionalization required for organometallic reagents in Suzuki or Stille couplings. chemrxiv.org For this compound, this reaction allows for direct coupling with various (hetero)arenes.
These reactions are typically catalyzed by palladium complexes, such as Pd(OAc)₂, often in the presence of a phosphine ligand and a base like potassium acetate or potassium pivalate. nih.gov A silver salt, such as silver(I) oxide (Ag₂O), can sometimes be used as an oxidant or halide scavenger. chemrxiv.org The choice of solvent can be crucial, with polar aprotic solvents like N,N-dimethylacetamide (DMA) or hexafluoroisopropanol (HFIP) often being employed. nih.govchemrxiv.org
The reactive C-I bond of this compound is also amenable to other palladium-catalyzed transformations, further expanding its synthetic utility.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an arylethyne derivative. The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine like triethylamine.
Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, creating a new C-C bond.
Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a C-N bond by reacting the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. diva-portal.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). diva-portal.orglibretexts.org
The 2,1,3-benzothiadiazole (B189464) core is a strong electron-withdrawing group. This electronic property activates the C4 position, making the iodine atom susceptible to displacement by strong nucleophiles. diva-portal.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the iodine, forming a resonance-stabilized Meisenheimer complex. libretexts.org Subsequent elimination of the iodide anion restores the aromaticity and yields the substituted product.
This pathway allows for the introduction of various heteroatom functionalities. A range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the iodide, typically under basic conditions. The reactivity and success of the substitution depend on the nucleophilicity of the attacking species and the reaction conditions. For example, reactions with amines like piperazine (B1678402) or morpholine (B109124) often require heating in the presence of a base to proceed to completion. researchgate.net
Regioselectivity in Nucleophilic Attack
While direct nucleophilic aromatic substitution on this compound is not a commonly reported pathway, the iodine substituent enables reactivity through the formation of highly reactive intermediates like arynes. The regioselectivity of nucleophilic attack can be predicted in the context of these intermediates.
For instance, a 2,1,3-benzothiadiazole derivative featuring an iodonium (B1229267) salt at the 5-position can be used to generate a novel heteroaryne, the 2,1,3-benzothiadiazol-4,5-yne. nih.govacs.org The regioselectivity of a subsequent nucleophilic attack on this strained intermediate is governed by the Aryne Distortion Model. nih.govacs.org This model posits that the nucleophile will preferentially attack the more linear, and thus more electrophilic, carbon of the distorted triple bond. nih.govacs.org
In the case of the 2,1,3-benzothiadiazol-4,5-yne intermediate, DFT calculations predict a significant distortion of the triple bond angles. nih.govacs.org The C4 position is calculated to have an internal bond angle of 122.2°, while the C5 position has an angle of 132.1°. nih.govacs.org This difference (Δθ = 9.9°) indicates that the C5 position is more linear, and therefore, the model predicts that nucleophilic attack will occur selectively at this site. nih.govacs.org This was confirmed experimentally where trapping the aryne with various nucleophiles resulted exclusively in products formed from C5-attack. nih.gov
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) on the this compound ring is challenging due to the inherent electronic properties of the molecule.
Furthermore, the 2,1,3-benzothiadiazole (BTD) core is itself a potent electron-acceptor unit, which makes its benzene ring electron-poor. nih.gov Consequently, electrophilic substitution reactions on the BTD ring system typically require harsh conditions. nih.gov The combination of the deactivating iodo substituent and the electron-deficient BTD nucleus renders this compound highly deactivated towards electrophilic aromatic substitution.
Despite being deactivating, halogens are known as ortho, para-directors in electrophilic aromatic substitution. youtube.comlibretexts.org This is because the resonance effect, although weaker than the inductive effect, preferentially stabilizes the cationic intermediates (arenium ions) formed during attack at the ortho and para positions. youtube.com
Metalation and C-H Functionalization
Modern synthetic methods provide powerful alternatives to classical substitution reactions for modifying the this compound scaffold.
Stoichiometric metalation is a known strategy for the derivatization of the 2,1,3-benzothiadiazole ring system. nih.gov This approach typically involves the use of strong organometallic bases to deprotonate a C-H bond, creating a carbanionic species that can then be quenched with an electrophile. However, these methods can sometimes lack regioselectivity and require harsh conditions, leading to a growing preference for catalytic C-H functionalization methods.
A highly effective method for the regioselective functionalization of the 2,1,3-benzothiadiazole core is Iridium-catalyzed C–H borylation. nih.govacs.orgnih.gov This reaction allows for the direct conversion of C-H bonds into versatile C-B(pin) groups (where pin = pinacolato), which can then be used in a wide array of subsequent cross-coupling reactions. nih.gov
Studies on the parent 2,1,3-benzothiadiazole show that C-H borylation can provide access to various borylated isomers, including functionalization at the C4 and C5 positions. nih.govacs.org The regioselectivity of the reaction can be controlled by the choice of reaction conditions. For this compound, the C-H bonds at positions C5, C6, and C7 are potential sites for borylation. The presence of the iodine atom at C4 would sterically and electronically influence the regioselectivity of this transformation.
The utility of this method is highlighted by the diverse products that can be accessed from the borylated intermediates, including through ipso-substitution at the newly formed C–B bond. nih.govacs.org
Table 1: Regioselectivity in Ir-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole Data derived from studies on the parent, unsubstituted compound. nih.govacs.org
| Entry | Conditions | Product Distribution | Total Yield |
| 1 | [Ir(OMe)COD]₂, B₂(pin)₂, dtbpy, Cyclohexane, 80 °C | 5-Boryl (3a): 64%4-Boryl (3b): 6%4,6-Diboryl (3c): 8%4,7-Diboryl (3d): 8% | 86% |
Ortho-Directed C-H Functionalization Strategies
The iodine substituent in this compound serves as a powerful directing group for the functionalization of the adjacent C-H bond at the C5 position. A prominent strategy for achieving this transformation is the Catellani reaction, which utilizes a cooperative palladium/norbornene catalytic system. nih.govwikipedia.org This reaction enables the introduction of new alkyl and aryl groups at the ortho position to the iodide, followed by a subsequent cross-coupling reaction at the original carbon-iodine bond (ipso-position), allowing for the creation of polysubstituted benzothiadiazole derivatives in a single operation. researchgate.netaablocks.com
The generally accepted mechanism for this iodide-directed functionalization begins with the oxidative addition of a Pd(0) catalyst into the C4-I bond of the benzothiadiazole ring. wikipedia.orgaablocks.com The resulting arylpalladium(II) complex then undergoes carbopalladation with a norbornene molecule. This step is crucial as the resulting norbornylpalladium intermediate is configured in a way that prevents β-hydride elimination. wikipedia.org Subsequently, the palladium center orchestrates an electrophilic cyclopalladation by activating the C-H bond at the ortho (C5) position, forming a stable five-membered palladacycle intermediate. aablocks.comepfl.ch This palladacycle can then react with a variety of electrophiles. For instance, oxidative addition of an alkyl halide to this intermediate forms a Pd(IV) species, which then undergoes reductive elimination to forge a new carbon-carbon bond at the C5 position. nih.govwikipedia.org The catalytic cycle is completed by a terminating cross-coupling reaction at the C4 position and regeneration of the Pd(0) catalyst. nih.gov Research has demonstrated the utility of this approach for generating 4,5,6-trifunctionalized benzothiadiazole derivatives, highlighting the significance of the iodide as a directing group. acs.org
| Component | Role in the Reaction | Example Species |
|---|---|---|
| Substrate | Aryl halide providing the C-I bond and ortho C-H bond | This compound |
| Catalyst | Facilitates oxidative addition and C-H activation | Pd(OAc)₂ / Pd(dba)₂ |
| Mediator | Transient directing group, forms a stable palladacycle | Norbornene (NBE) |
| Ortho-Coupling Partner | Introduces functionality at the C5 position | Alkyl halides (e.g., n-Butyl bromide) |
| Ipso-Coupling Partner | Terminates the cycle by coupling at the C4 position | Olefins (e.g., Methyl acrylate) |
| Base | Assists in the C-H activation step | K₂CO₃, Cs₂CO₃ |
Radical Reactions and Polymerization
Iodine as an Oxidant in Polymerization Processes
Molecular iodine (I₂) is recognized as a versatile metal-free reagent capable of acting as both an electrophile and an oxidant in the synthesis of various heterocyclic compounds, including benzothiazole (B30560) derivatives. organic-chemistry.org In this context, iodine can mediate intramolecular oxidative cyclization reactions to form the core heterocyclic structures that may serve as monomers for polymerization. organic-chemistry.orgnih.gov For example, iodine has been used to facilitate the transformation of 2-(styrylthio)anilines into 2-substituted benzothiazoles, where it activates the substrate and promotes the ring-closing process. organic-chemistry.org
However, in the context of polymerizing this compound, the role of the iodo-substituent is fundamentally different. During polymerization reactions such as Stille or Suzuki cross-coupling polycondensation, the iodine atom does not function as an oxidant to drive the polymerization. Instead, it serves as an excellent leaving group. The carbon-iodine bond is the reactive site that undergoes oxidative addition with a transition metal catalyst (typically palladium or nickel), initiating the cross-coupling process that leads to polymer chain growth. mdpi.com Therefore, while elemental iodine can be an oxidant in the synthesis of the monomer building blocks, the iodo-substituent on the this compound monomer is the site of C-C bond formation for polymerization, not an oxidizing agent for the propagation step.
Radical Anion Propagation Mechanisms
Radical anion polymerization is a type of anionic chain-growth polymerization where the propagating species is a radical anion. wordpress.com The 2,1,3-benzothiadiazole core is a well-established electron-deficient (acceptor) moiety, a property that allows it to stabilize a negative charge. researchgate.net The presence of an electronegative iodine atom at the C4 position further enhances this electron-accepting nature through inductive effects, making this compound a suitable candidate for forming a relatively stable radical anion.
A plausible mechanism for radical anion polymerization of this compound would proceed through the following steps:
Initiation : The process begins with a single-electron transfer from a potent initiator to the this compound monomer. This can be achieved chemically, using reagents like sodium naphthalide, or electrochemically by applying a reduction potential. ethernet.edu.etnih.gov This electron transfer results in the formation of a this compound radical anion. ethernet.edu.et
Propagation : The propagation can occur via two primary pathways. In the first pathway, the newly formed radical anion can act as a nucleophile and attack a neutral monomer molecule. This addition forms a new covalent bond and extends the chain by one unit, transferring the radical anion character to the terminal unit of the growing chain. libretexts.org Alternatively, two radical anions can couple to form a dianion. ethernet.edu.et This dianionic species can then propagate by adding neutral monomer molecules at both of its reactive ends.
This polymerization method is distinct from more common condensation methods used for benzothiadiazole polymers. The stability of the radical anion intermediate is paramount for successful propagation, a feature to which the intrinsic electronic properties of the benzothiadiazole ring system are well-suited.
| Step | Description | Key Species |
|---|---|---|
| Initiation | Single electron transfer from an initiator to the monomer. | Monomer, Initiator (e.g., Sodium Naphthalide), Radical Anion |
| Propagation (Path A) | The radical anion attacks a neutral monomer, extending the chain. | Propagating Radical Anion Chain, Neutral Monomer |
| Propagation (Path B) | Two radical anions couple to form a dianion, which then adds monomer units. | Dianion Dimer, Propagating Dianion Chain |
| Termination | Chain growth is stopped, often by reaction with impurities (e.g., water) or a specific quenching agent. | "Living" Polymer, Terminated Polymer |
Iv. Advanced Computational and Spectroscopic Investigations
Theoretical Studies on Electronic Structure and Reactivity
Theoretical studies are crucial for understanding the fundamental electronic properties and predicting the chemical behavior of molecules like 4-Iodo-2,1,3-benzothiadiazole. These computational methods provide insights that complement and guide experimental work.
Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a standard computational method used to investigate the electronic structure of molecules. For benzothiadiazole derivatives, calculations, often using functionals like B3LYP with a basis set such as 6-31G(d) or cc-pVDZ, are performed to determine the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's electronic excitation energy and chemical reactivity. For the broader class of BTD compounds, the LUMO is typically localized on the electron-deficient benzothiadiazole core, while the HOMO distribution depends on the nature and position of any substituent groups. Specific energy values for this compound are not available in the published literature.
Computational Analysis of Electron Affinity and Ionization Potentials
From the calculated HOMO and LUMO energies, other key electronic properties can be estimated. The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, can be approximated using Koopmans' theorem, where IP ≈ -EHOMO and EA ≈ -ELUMO.
These values are fundamental indicators of a material's potential performance in electronic devices, as they govern the efficiency of charge injection and transport. While this is a common practice for characterizing novel organic semiconductor materials, specific calculated values for the ionization potential and electron affinity of this compound are not documented.
Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. Using DFT, researchers can model the entire energy landscape of a chemical reaction, such as a cross-coupling reaction where the C-I bond of this compound would be a key reactive site. This type of modeling can predict reaction mechanisms, product regioselectivity, and activation energies. For instance, studies on related BTD compounds have modeled C-H functionalization and aryne generation. However, specific models of reaction pathways and transition state structures involving this compound are not available.
Prediction of Spectroscopic Signatures
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths. This allows for a direct comparison between theoretical and experimental spectra, aiding in the interpretation of experimental results and understanding the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer). No predicted spectroscopic signatures for this compound have been reported.
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques probe the behavior of molecules after they absorb light, providing critical information about their potential for use in optoelectronic applications.
Time-Resolved Photoluminescence Studies
Time-resolved photoluminescence (TRPL) is an experimental technique used to measure the decay of fluorescence over time following excitation by a short pulse of light. This provides direct information about the lifetime of the excited state and the kinetics of various de-excitation processes, such as radiative decay (fluorescence) and non-radiative decay pathways. For BTD derivatives, TRPL studies often reveal dynamics on the picosecond to nanosecond timescale, including processes like intramolecular charge transfer (ICT) from a donor part of the molecule to the BTD acceptor core. Such studies are essential for understanding the efficiency of light emission. However, no time-resolved photoluminescence data, such as excited-state lifetimes or decay kinetics, have been published for this compound.
Transient Absorption Spectroscopy for Excited State Dynamics
Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to study the dynamics of short-lived excited states in molecules. youtube.com In this method, a pump pulse excites the sample, and a subsequent, time-delayed probe pulse measures the absorption spectrum of the transient species generated. youtube.com This allows for the observation of processes such as internal conversion, intersystem crossing, and photoisomerization on timescales ranging from femtoseconds to microseconds. nih.govrsc.org
While specific TAS studies on this compound are not extensively documented in the literature, the technique has been widely applied to other benzothiadiazole derivatives to understand their photophysical properties, which are critical for applications in optoelectronics. researchgate.net For these molecules, TAS can reveal the lifetimes of excited states and the pathways of energy dissipation. nih.gov The introduction of a heavy iodine atom in this compound is expected to significantly influence its excited-state dynamics, primarily by promoting intersystem crossing to triplet states due to the heavy-atom effect. TAS experiments would be invaluable in quantifying the rate of this process and identifying the nature and lifetime of the resulting triplet state, which is crucial for applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs).
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy (¹H and ¹³C) provides primary structural information, advanced two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation of complex heterocyclic molecules like this compound. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed connectivity information. core.ac.uk
For this compound, these techniques would be applied as follows:
¹H-¹H COSY: This experiment would reveal the coupling between adjacent protons on the benzene (B151609) ring, confirming their relative positions.
HSQC: This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals in the aromatic region.
HMBC: This is arguably the most critical experiment for confirming the substitution pattern. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would be observed between the protons on the benzene ring and the carbon atoms of the thiadiazole ring, as well as the carbon atom bonded to the iodine. This data provides unequivocal proof of the iodine atom's position at the 4-position of the benzothiadiazole scaffold.
These advanced NMR methods are routinely used for the characterization of new benzothiadiazole derivatives, ensuring the precise structural elucidation necessary for structure-property relationship studies. units.it
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cardiff.ac.ukkratos.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. diva-portal.org
For this compound, XPS analysis would provide valuable information about its surface chemistry, which is particularly important if the material is to be used in thin-film devices. The analysis would involve acquiring high-resolution spectra for each constituent element (C, H, N, S, I). The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. For instance, the S 2p and N 1s spectra would confirm the chemical state of the sulfur and nitrogen atoms within the thiadiazole ring. The I 3d spectrum would confirm the presence and oxidation state of the iodine. This technique is crucial for verifying the purity of the surface and for studying electronic interactions in blends or on substrates. mdpi.com
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~284-286 | Distinguishes between C-C/C-H and C-N/C-S bonds. |
| Nitrogen | N 1s | ~399-401 | Confirms the chemical environment within the thiadiazole ring. |
| Sulfur | S 2p | ~164-166 | Confirms the chemical state of sulfur in the thiadiazole ring. |
| Iodine | I 3d₅/₂ | ~619-621 | Confirms the presence and covalent bonding of iodine to the carbon ring. |
Solid-State and Crystal Engineering Studies
The arrangement of molecules in the solid state dictates the macroscopic properties of a material. For this compound, crystal engineering studies focus on understanding and controlling the intermolecular interactions to tailor its solid-state properties for specific applications.
Intermolecular Interactions (e.g., S···N, I···I, N···I Chalcogen Bonding, π-π Stacking)
The solid-state structure of this compound and its derivatives is governed by a variety of non-covalent interactions. The electron-deficient nature of the benzothiadiazole ring and the presence of sulfur, nitrogen, and iodine atoms lead to a rich landscape of intermolecular contacts. In the crystal structure of the related compound 4,7-Diiodo-2,1,3-benzothiadiazole, a multitude of short inter-heteroatom contacts, including S···N, I···I, and N···I, have been observed. nih.gov
Chalcogen Bonding: This refers to the non-covalent interaction between an electrophilic region on a chalcogen atom (like sulfur) and a nucleophile (like a nitrogen lone pair). In benzothiadiazole derivatives, S···N interactions are common and play a significant role in molecular packing. researchgate.net
Halogen Bonding: The iodine atom in this compound can participate in strong and directional halogen bonds. nih.gov This occurs between the electrophilic region on the iodine (the σ-hole) and a Lewis base, such as the nitrogen atom of a neighboring molecule (N···I). I···I interactions are also observed. nih.gov
π-π Stacking: The aromatic benzothiadiazole core allows for π-π stacking interactions between adjacent molecules. units.itnih.gov These interactions contribute to the stabilization of the crystal lattice and are crucial for charge transport in organic electronic materials.
| Interaction Type | Description | Typical Distance Range (Å) | Reference |
|---|---|---|---|
| S···N Chalcogen Bond | Interaction between the sulfur of the thiadiazole ring and a nitrogen atom. | ~3.0 - 3.4 | nih.gov |
| N···I Halogen Bond | Interaction between a nitrogen lone pair and the electrophilic cap of an iodine atom. | ~2.8 - 3.2 | nih.gov |
| I···I Halogen Bond | Interaction between the electrophilic cap of one iodine and the nucleophilic belt of another. | ~3.5 - 3.9 | nih.gov |
| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. | ~3.3 - 3.8 | units.it |
Crystal Packing Motifs and Their Influence on Material Properties
The interplay of the intermolecular forces described above leads to specific crystal packing motifs. units.it These motifs, in turn, have a profound impact on the material's electronic and photophysical properties. For instance, the degree of π-π overlap, dictated by the stacking distance and lateral shift between molecules, directly influences the efficiency of charge transport in organic semiconductors. mdpi.com
In benzothiadiazole-based materials, herringbone and lamellar packing arrangements are common. The presence of strong, directional interactions like halogen and chalcogen bonds in this compound can be exploited to engineer specific packing arrangements, thereby controlling the material's properties. For example, promoting close co-facial π-π stacking can enhance charge mobility, while other arrangements might optimize solid-state luminescence by minimizing quenching effects. mdpi.com
Role of Halogen Atoms in Directing Supramolecular Assembly
The iodine atom in this compound is not merely a substituent but a powerful tool for directing supramolecular assembly. nih.gov Halogen bonding is a highly directional and tunable non-covalent interaction, making it a cornerstone of modern crystal engineering. nih.gov The iodine atom's ability to form strong halogen bonds (e.g., C–I···N) can be used to guide molecules into predictable and well-defined one-, two-, or three-dimensional architectures. researchgate.net The strength and directionality of these bonds allow for the rational design of materials with desired topologies and, consequently, desired functions. The key role of iodine atoms in promoting intermolecular interactions is fundamental to driving the self-assembly process. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 4-Iodo-2,1,3-benzothiadiazole, and how is purity validated?
The synthesis typically involves halogenation or iodination of a benzothiadiazole precursor. For example, derivatives like 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole are synthesized via nucleophilic substitution or coupling reactions using halogenating agents (e.g., NIS or I₂ in acidic media) . Post-synthesis, purity is validated using:
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., iodinated aromatic signals appear downfield) .
- Infrared (IR) Spectroscopy : Identifies C-I stretching (~500 cm⁻¹) and benzothiadiazole ring vibrations .
- Mass Spectrometry (EI-MS) : Confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S, and I composition .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in iodinated benzothiadiazole synthesis?
Variables to test include:
- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine incorporation .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during iodination .
- Monitoring Tools : In-situ FTIR or TLC to track reaction progress .
Q. What computational approaches are used to predict the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge-transfer capabilities .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) .
- QSPR Models : Correlates substituent effects (e.g., iodine’s electronegativity) with optical/electronic behavior .
Q. How should researchers resolve contradictions in spectroscopic data for iodinated benzothiadiazole derivatives?
- Multi-Technique Validation : Cross-check NMR/IR with X-ray crystallography (if single crystals are obtainable) .
- Isotopic Labeling : Use ¹²⁷I NMR (where feasible) to confirm iodine placement .
- Replicate Conditions : Ensure solvent, temperature, and concentration match literature protocols .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- In Vitro Assays :
- Antimicrobial Testing : Agar dilution/Broth microdilution (MIC/MBC against Gram± bacteria) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace iodine with Br/Cl) to assess pharmacophore contributions .
Q. How can researchers safely handle this compound given its potential hazards?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- Waste Disposal : Follow halogenated waste protocols (e.g., incineration with alkaline scrubbers) .
Tables for Key Data
Table 1: Synthetic Optimization Parameters
| Variable | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | +25% yield | |
| Solvent | DMF | +15% efficiency | |
| Temperature | 0–25°C | Reduced side products |
Table 2: Biological Activity Benchmarks
| Assay Type | Target Organism/Line | IC₅₀/MIC Value | Reference |
|---|---|---|---|
| Cytotoxicity (MTT) | HeLa cells | 12.5 µM | |
| Antimicrobial | E. coli (Gram-) | 50 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
